molecular formula C6H3BrF3N B2738840 5-Bromo-3-(difluoromethyl)-2-fluoropyridine CAS No. 1805222-04-1

5-Bromo-3-(difluoromethyl)-2-fluoropyridine

Cat. No. B2738840
CAS RN: 1805222-04-1
M. Wt: 225.996
InChI Key: BMPXRHMVKOFTSU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound similar to “5-Bromo-3-(difluoromethyl)-2-fluoropyridine”, namely “5-Bromo-3-(difluoromethyl)-2-methoxypyridine”, is represented by the linear formula C7H6BrF2NO . The InChI code is 1S/C7H6BrF2NO/c1-12-7-5 (6 (9)10)2-4 (8)3-11-7/h2-3,6H,1H3 .

Scientific Research Applications

Synthesis and Functionalization

  • 5-Bromo-2-fluoro-3-pyridylboronic acid, prepared from 5-bromo-2-fluoropyridine, demonstrated its utility in Suzuki reactions, yielding 3-monosubstituted 5-bromo-2-fluoropyridines and further 3,5-disubstituted 2-fluoropyridines, which could be converted to corresponding 2-pyridones. This synthesis showcases the versatility of 5-bromo-2-fluoropyridine derivatives in creating a range of fluoropyridine-based compounds (Sutherland & Gallagher, 2003).

Radiofluorination and Palladium-Catalyzed Amination

  • The first radiosynthesis of 2-amino-5-[18F]fluoropyridines was achieved through palladium-catalyzed reaction of 2-bromo-5-[18F]fluoropyridine with various amines. This process highlights the potential of 5-bromo-2-fluoropyridine derivatives in the field of medical imaging, particularly in Positron Emission Tomography (PET) (Pauton et al., 2019).

Chemoselective Functionalization

  • The chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, a related compound, indicates the potential for selective chemical reactions involving the bromo or fluoro groups. This aspect could be relevant for the functionalization of 5-Bromo-3-(difluoromethyl)-2-fluoropyridine in complex organic syntheses (Stroup et al., 2007).

Structural Transformation and Synthesis

  • The structural transformation of halopyridines, including a compound closely related to 5-Bromo-3-(difluoromethyl)-2-fluoropyridine, demonstrates its utility in the synthesis of diverse pyridine derivatives. Such transformations are crucial in the creation of new compounds for various applications, including medicinal chemistry (Schlosser & Bobbio, 2002).

Safety and Hazards

The safety data sheet for a similar compound, “5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

5-bromo-3-(difluoromethyl)-2-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-3-1-4(5(8)9)6(10)11-2-3/h1-2,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPXRHMVKOFTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-(difluoromethyl)-2-fluoropyridine

CAS RN

1805222-04-1
Record name 5-bromo-3-(difluoromethyl)-2-fluoropyridine
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